Spirost-5-en-3-yl benzoate
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Overview
Description
Spirost-5-en-3-yl benzoate is a chemical compound with the molecular formula C34H46O4. It is a derivative of spirostane, a steroidal sapogenin, and is characterized by the presence of a benzoate ester group attached to the spirostane skeleton. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirost-5-en-3-yl benzoate typically involves the esterification of spirost-5-en-3-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid chlorides in the presence of a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification techniques are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spirost-5-en-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions
Major Products Formed
Oxidation: Formation of spirost-5-en-3-one or spirost-5-en-3-carboxylic acid.
Reduction: Formation of spirost-5-en-3-yl alcohol.
Substitution: Formation of spirost-5-en-3-yl derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, spirost-5-en-3-yl benzoate is used as a precursor for the synthesis of other steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activities and signaling pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of spirost-5-en-3-yl benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid biosynthesis and metabolism. Additionally, it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spirost-5-en-3-yl acetate: Similar in structure but with an acetate group instead of a benzoate group.
Spirost-5-en-2,3-diol: Contains additional hydroxyl groups on the spirostane skeleton.
17-hydroxyspirost-5-en-3-yl acetate: Features a hydroxyl group at the 17th position and an acetate group.
Uniqueness
Spirost-5-en-3-yl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C34H46O4 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) benzoate |
InChI |
InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3 |
InChI Key |
CWUJEAGCIAAOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 |
Origin of Product |
United States |
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